molecular formula C24H29BrN4O5 B298450 N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

Número de catálogo B298450
Peso molecular: 533.4 g/mol
Clave InChI: GBUHYQTWKIKMNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BMT-1, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. BMT-1 has been shown to have anticancer properties in preclinical studies, and its mechanism of action involves the inhibition of a specific protein that is overexpressed in many types of cancer cells.

Mecanismo De Acción

The mechanism of action of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves the inhibition of a specific protein called heat shock protein 90 (HSP90), which is overexpressed in many types of cancer cells. HSP90 is involved in the folding and stabilization of numerous client proteins that are essential for cancer cell survival and proliferation. By inhibiting HSP90, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide disrupts the activity of these client proteins and induces cancer cell death (Yin et al., 2014).
Biochemical and Physiological Effects
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting HSP90, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide also induces the activation of several signaling pathways that are involved in cancer cell death, including the JNK and p38 MAPK pathways (Zhang et al., 2018). N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cancer cell migration and invasion (Yin et al., 2014; Zhang et al., 2018).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in cancer cell biology. However, one limitation of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations (Yin et al., 2014). Additionally, the synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is complex and time-consuming, which may limit its availability for certain experiments.

Direcciones Futuras

There are several potential future directions for the study of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide. Another potential direction is the investigation of the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the potential use of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide in combination with other anticancer agents is an area of ongoing research, as it may enhance the efficacy of current cancer treatments (Zhang et al., 2018).
Conclusion
In conclusion, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide is a small molecule that has shown promise as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which is overexpressed in many types of cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for the study of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, including the development of more potent and selective HSP90 inhibitors and the investigation of its use in combination with other anticancer agents.

Métodos De Síntesis

The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves several steps, including the coupling of two different building blocks and the subsequent purification of the final product. The synthesis method has been described in detail in a scientific publication, which provides a step-by-step protocol for the preparation of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide (Yin et al., 2014).

Aplicaciones Científicas De Investigación

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells (Yin et al., 2014; Zhang et al., 2018). In vivo studies in animal models have also demonstrated the anticancer activity of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, with significant reductions in tumor growth observed in treated animals (Zhang et al., 2018).

Propiedades

Nombre del producto

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

Fórmula molecular

C24H29BrN4O5

Peso molecular

533.4 g/mol

Nombre IUPAC

N//'-(4-bromo-3-methylphenyl)-N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C24H29BrN4O5/c1-16-14-18(5-6-19(16)25)27-23(31)22(30)26-8-9-28-10-12-29(13-11-28)24(32)17-4-7-20(33-2)21(15-17)34-3/h4-7,14-15H,8-13H2,1-3H3,(H,26,30)(H,27,31)

Clave InChI

GBUHYQTWKIKMNY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

SMILES canónico

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.